
HaloPROTAC3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
HaloPROTAC3 is a small-molecule degrader specifically designed to target and degrade the HaloTag protein and its fusion partners in live cells. This compound binds irreversibly to the HaloTag protein, recruiting it via co-engagement with von Hippel Lindau (VHL), an E3 ligase component, to active E2/E3 ubiquitin ligase complexes. This results in the ubiquitination and subsequent degradation of the HaloTag protein and its fusion partners by the proteasome .
Méthodes De Préparation
The synthetic route for HaloPROTAC3 involves the conjugation of ligands for E3 ligase and a 16-atom-length linker. The preparation method for in vivo formula includes dissolving the compound in dimethyl sulfoxide (DMSO), followed by mixing with polyethylene glycol 300 (PEG300), Tween 80, and deionized water . Industrial production methods are not explicitly detailed in the available literature.
Analyse Des Réactions Chimiques
HaloPROTAC3 undergoes several types of chemical reactions, primarily involving its interaction with the HaloTag protein. The compound binds irreversibly to the HaloTag protein via its chloroalkane moiety, forming a ternary complex with VHL E3 ligase. This interaction leads to the ubiquitination of the HaloTag protein, marking it for degradation by the proteasome . Common reagents and conditions used in these reactions include the presence of VHL E3 ligase and the ubiquitin-proteasome system.
Applications De Recherche Scientifique
HaloPROTAC3 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used to study the degradation of specific target proteins, allowing researchers to investigate the phenotypic effects of protein loss without the need for target-specific PROTACs . This compound is also valuable in understanding temporal protein-loss phenotypes and functions, making it a powerful tool for targeted protein degradation studies . Additionally, this compound can be used in conjunction with CRISPR/Cas9 gene editing technology to create endogenous HaloTag fusion proteins, enabling highly quantitative kinetic monitoring of protein degradation in live cells .
Mécanisme D'action
The mechanism of action of HaloPROTAC3 involves its irreversible binding to the HaloTag protein and its fusion partners. This binding recruits the HaloTag protein to the VHL E3 ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome . The molecular targets of this compound include the HaloTag protein and its fusion partners, while the pathways involved are the ubiquitin-proteasome system and the E2/E3 ubiquitin ligase complexes .
Comparaison Avec Des Composés Similaires
HaloPROTAC3 is unique in its ability to specifically target and degrade the HaloTag protein and its fusion partners. Similar compounds include other PROTACs (proteolysis targeting chimeras) that also induce targeted protein degradation. One such compound is HyT36, which is used for the degradation of HaloTag7 fusion proteins. this compound has been found to be more potent and efficacious compared to HyT36 . Other similar compounds include various small-molecule PROTACs that target different proteins for degradation .
Propriétés
Formule moléculaire |
C41H55ClN4O8S |
|---|---|
Poids moléculaire |
799.4 g/mol |
Nom IUPAC |
(2S,4R)-N-[[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-4-hydroxy-1-[(2S)-3-methyl-2-(3-oxo-1H-isoindol-2-yl)butanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C41H55ClN4O8S/c1-28(2)37(46-25-32-10-6-7-11-34(32)40(46)49)41(50)45-26-33(47)23-35(45)39(48)43-24-31-13-12-30(38-29(3)44-27-55-38)22-36(31)54-21-20-53-19-18-52-17-16-51-15-9-5-4-8-14-42/h6-7,10-13,22,27-28,33,35,37,47H,4-5,8-9,14-21,23-26H2,1-3H3,(H,43,48)/t33-,35+,37+/m1/s1 |
Clé InChI |
UABTZMQNIWDHGQ-JGNAJVFASA-N |
SMILES isomérique |
CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)C)N4CC5=CC=CC=C5C4=O)O)OCCOCCOCCOCCCCCCCl |
SMILES canonique |
CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)C)N4CC5=CC=CC=C5C4=O)O)OCCOCCOCCOCCCCCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl (3aR,5aR,5bS,7aS,11aS,13aR,13bR,Z)-3-(hydroxyimino)-5a,5b,10,10,13b-pentamethyl-1,2,3,3a,4,5,5a,5b,6,7,8,9,10,11,11a,13,13a,13b-octadecahydro-7aH-cyclopenta[a]chrysene-7a-carboxylate](/img/structure/B11830035.png)
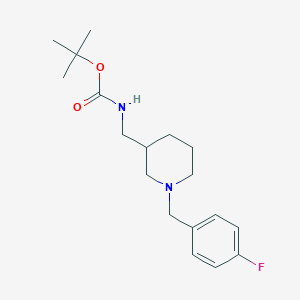
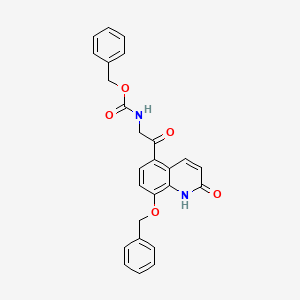

![Ethyl 1-(4-methoxybenzyl)-4,6-dioxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B11830062.png)
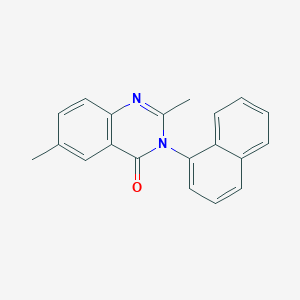
![(1S,5R)-6-azabicyclo[3.2.0]hept-3-en-7-one](/img/structure/B11830071.png)

![N-[(3aR,4R)-3a-(2-bromoprop-2-enyl)-6-methoxy-1,2,3,4-tetrahydropyrrolo[1,2-a]indol-4-yl]-4-methylbenzenesulfonamide](/img/structure/B11830083.png)
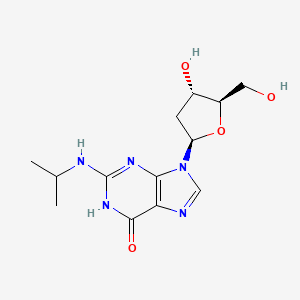
![Benzene, 1-[[3-chloro-4-(2-iodoethyl)phenyl]thio]-3-(phenylmethoxy)-](/img/structure/B11830087.png)
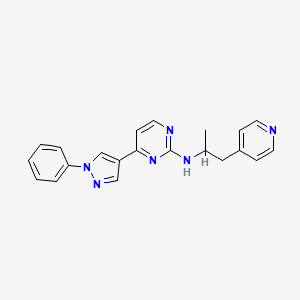
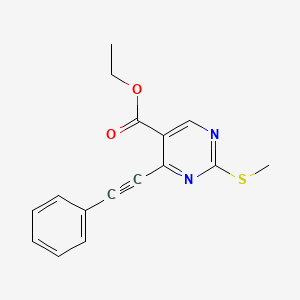
![tert-Butyl (3-bromo-4-chloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate](/img/structure/B11830110.png)
